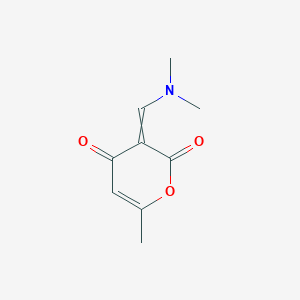

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) exhibits:

- A singlet at δ 3.34 ppm for the dimethylamino group (–N(CH₃)₂)

- Doublets at δ 6.58–6.49 ppm (J = 11.6 Hz) for the conjugated enamine proton (–CH=C–N)

- A downfield triplet at δ 8.06 ppm for the pyran ring protons

¹³C NMR confirms the diketone system with carbonyl signals at δ 193.7 ppm (C=O) and δ 168.7 ppm (C=O), alongside an enamine carbon at δ 139.7 ppm (C=N) .

Infrared (IR) Absorption Characteristics

Key IR bands (KBr, cm⁻¹):

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS (ESI-TOF) shows a molecular ion peak at m/z 181.0739 [M+H]⁺ (calculated 181.0739 for C₉H₁₁NO₃), confirming the molecular formula. Fragment ions at m/z 126.0318 ([C₆H₆O₃]⁺) and 97.0284 ([C₅H₅O₂]⁺) arise from retro-Diels-Alder cleavage .

Tautomeric Behavior and Isotopic Perturbation Studies

The compound exists in equilibrium between enamine (94%) and imine (6%) tautomers in CDCl₃, as evidenced by ¹H NMR line-shape analysis. Isotopic substitution (²H₂O) shifts the equilibrium toward the enamine form (98%) due to preferential stabilization of the conjugated system. Variable-temperature NMR (298–338 K) reveals an activation energy (ΔG‡) of 12.3 kcal/mol for tautomer interconversion .

Table 2: Tautomeric equilibrium parameters

| Condition | Enamine (%) | Imine (%) |

|---|---|---|

| CDCl₃, 298 K | 94 | 6 |

| ²H₂O, 298 K | 98 | 2 |

| Activation energy | 12.3 kcal/mol | - |

Propiedades

IUPAC Name |

3-(dimethylaminomethylidene)-6-methylpyran-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(11)7(5-10(2)3)9(12)13-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXJAPKOLAKEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN(C)C)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363410 | |

| Record name | 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33821-61-3 | |

| Record name | 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation with N,N-Dimethylformamide Dimethyl Acetal

The most widely documented method involves the reaction of 6-methylpyran-2,4-dione (dehydroacetic acid) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 20°C for 4 hours. This one-step protocol achieves a 75% yield, forming the target compound through a nucleophilic addition-elimination mechanism. The reaction’s simplicity and moderate yield make it industrially viable, though solvent choice critically influences efficiency. Toluene, with its low polarity, favors the formation of the enamine product by stabilizing intermediates.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 20°C |

| Time | 4 hours |

| Yield | 75% |

Mechanistic Insights

Enamine Formation Pathway

The condensation mechanism proceeds via initial activation of DMF-DMA, which reacts with the enol tautomer of 6-methylpyran-2,4-dione. The dimethylamino group acts as a leaving group, facilitating the formation of a conjugated enamine system (Figure 1). Spectroscopic evidence from PMC studies confirms the Z-configuration of the enamine moiety due to intramolecular hydrogen bonding between the dimethylamino group and the carbonyl oxygen.

Mechanistic Steps:

- Tautomerization : 6-Methylpyran-2,4-dione equilibrates to its enol form.

- Nucleophilic Attack : The enolic oxygen attacks the electrophilic carbon of DMF-DMA.

- Elimination : Methanol is expelled, forming the enamine linkage.

Optimization Strategies

Solvent Effects

Comparative studies reveal that polar aprotic solvents like DMF accelerate the reaction but reduce selectivity due to side reactions. Non-polar solvents like toluene or xylene improve yields by stabilizing the transition state, though extended reaction times (4–20 hours) are necessary.

Temperature Modulation

Elevating temperatures to 40–60°C in xylene shortens reaction durations but risks decomposition, as observed in analogous dihydropyrone syntheses. The optimal balance between rate and stability occurs at ambient conditions (20°C).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >95% purity for the toluene-derived product, with retention times correlating with the enamine’s hydrophobicity.

Applications in Medicinal Chemistry

The compound serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Its α,β-unsaturated ketone moiety enables Michael addition reactions, facilitating derivatization at the exocyclic double bond.

Análisis De Reacciones Químicas

Types of Reactions

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding pyran-2,4-dione derivatives.

Reduction: Formation of reduced pyran derivatives.

Substitution: Formation of substituted pyran derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways. For example, one study demonstrated that certain derivatives effectively inhibited the growth of breast cancer cells in vitro, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A series of experiments revealed that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as condensation and cyclization. Its unique structure allows for the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

The compound is also valuable in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry. By reacting with different nucleophiles, it can yield various heterocycles that exhibit biological activity, further expanding its utility in drug development .

Material Science

Polymer Chemistry

In material science, this compound has been explored as a monomer for polymerization processes. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research suggests that polymers derived from this compound may find applications in coatings and advanced materials .

Dyes and Pigments

The compound's chromophoric properties make it suitable for use in dye chemistry. It can be modified to produce dyes with specific absorption spectra, which are useful in textiles and other coloration applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-((dimethylamino)methylene)-2H-pyran-2,4(3H)-dione

- 6-methyl-2H-pyran-2,4(3H)-dione

- 3-((dimethylamino)methylene)-furan-2,4(3H)-dione

Uniqueness

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione is unique due to the presence of both a dimethylamino group and a methylene bridge, which confer distinct chemical reactivity and biological activity

Actividad Biológica

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione, also known as DMAPD, is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₁O₃

- Molecular Weight : 181.19 g/mol

- CAS Number : 181277-21-4

The compound features a pyran ring with a dimethylamino group and a methylene bridge, which contributes to its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that DMAPD exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective bactericidal properties with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL .

Anticancer Activity

DMAPD has also been investigated for its anticancer potential. Studies have reported that it induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Neuroprotective Effects

Emerging evidence suggests that DMAPD may possess neuroprotective properties. It has been shown to inhibit oxidative stress-induced neuronal cell death in PC12 cells, potentially through the modulation of antioxidant enzyme activities. This property makes it a candidate for further research in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activity of DMAPD is largely attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The dimethylamino group facilitates hydrogen bonding with biological macromolecules, enhancing its interaction with proteins and nucleic acids.

- Metabolic Transformations : DMAPD can undergo metabolic changes that lead to the formation of active metabolites, which may exert additional biological effects .

Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione, and what factors influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via condensation reactions between 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one (precursor 19 ) and dimethylamine derivatives. Key steps include:

- Precursor Preparation : React 4-hydroxy-6-methylpyridin-2(1H)-one with triethyl orthoformate and aniline in DMF/AcOH (3:1) under argon at 130°C for 1 hour .

- Condensation : Mix precursor 19 with dimethylamine in ethanol at 25°C for 12–24 hours under inert gas (e.g., argon). Yields (~93%) depend on stoichiometry and solvent polarity .

- Purification : Isolate via filtration, wash with hexane/ethyl glycol (1:1), and dry under vacuum .

Q. Critical Factors :

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Purity Assessment :

- Structural Confirmation :

Advanced Research Questions

Q. How can the E/Z isomer ratio be controlled during the synthesis of 3-((alkylamino)methylene) derivatives?

Methodological Answer: The E/Z ratio is influenced by:

- Amine Basicity : Bulky or electron-donating substituents (e.g., benzylamine) favor the E-isomer due to steric hindrance (E/Z up to 4.5:1) .

- Reaction Time : Prolonged stirring (24 hours vs. 4 hours) increases thermodynamic control, favoring the more stable E-isomer .

- Solvent Polarity : Non-polar solvents (e.g., hexane) stabilize the Z-isomer via dipole interactions, while polar solvents (e.g., ethanol) favor E .

Example : For 3-[(benzylamino)methylene]-6-methylpyridinedione, a 24-hour reaction in ethanol yields E/Z = 4.5:1 .

Q. What strategies enhance the fluorescence properties of bicyclic derivatives for biological tracing?

Methodological Answer: Bicyclic pyridinones derived from this compound exhibit fluorescence (λ=368–430 nm, λ=450–467 nm). Enhancements include:

- Electron-Withdrawing Groups : Introduce acetyl or sulfinyl moieties to redshift emission (e.g., 3-(phenylsulfinyl) derivative: λ=467 nm) .

- Rigidification : Intramolecular lactonization reduces non-radiative decay, improving quantum yield .

- Solvent Optimization : Use low-polarity solvents (e.g., cyclohexane) to minimize quenching .

Application : These probes track enzymatic activity in live cells, outperforming 7-amino-4-methylcoumarin (AMC) in photostability .

Q. How can oxidation or reduction reactions modify the core structure for derivative synthesis?

Methodological Answer:

- Oxidation : Treat with KMnO or CrO to convert dihydropyran to dione derivatives (e.g., 6-methyl-2H-pyran-2,4(3H)-dione) .

- Reduction : Use NaBH or LiAlH to reduce ketones to alcohols, yielding analogs like 3,4-dihydro-6-methyl-2H-pyran-2-ol .

- Substitution : React with nucleophiles (e.g., thiols) at the C3 position under basic conditions (pH 9–10) .

Example : Oxidation of 3,4-dihydro-6-methyl-2H-pyran-2-one produces the dione in >80% yield .

Q. What computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO) and charge distribution .

- Molecular Dynamics : Simulate solvation effects in ethanol/water mixtures to model aggregation-induced emission (AIE) behavior .

- Docking Studies : Predict binding affinity to biological targets (e.g., viral proteases) using AutoDock Vina .

Outcome : Calculations correlate with experimental fluorescence data and guide rational design of bioactive analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.